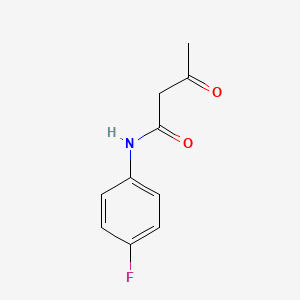
N-(4-fluorophenyl)-3-oxobutanamide
概要
説明
“N-(4-fluorophenyl)-3-oxobutanamide” is a compound that has not been extensively studied. It is related to a class of compounds known as fentanyls . Fentanyls are compounds containing the fentanyl moiety or a derivative, which is based on a N- (1- (2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide skeleton .
Synthesis Analysis
The synthesis of related compounds involves starting with primary compounds such as 3-fluoro-4-cyanophenol and then introducing various substituents to create a series of novel acetamides . The synthesis of thiazolidine derivatives is also reported, which involves the formation of the thiazolidine ring and subsequent functionalization to yield compounds with potential anti-inflammatory and antioxidant activities .Molecular Structure Analysis
The molecular structure of the related compounds is characterized by the presence of a thiazolidine core, which is a five-membered ring containing sulfur and nitrogen atoms . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the thiazolidine ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.科学的研究の応用
Synthesis and Characterization
- N-(4-fluorophenyl)-3-oxobutanamide and related compounds have been synthesized and characterized, providing a foundation for understanding their chemical properties and potential applications in research. For example, McLaughlin et al. (2016) discuss the synthesis and analytical characterization of a related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, highlighting the importance of accurate identification and characterization in research chemicals (McLaughlin et al., 2016).
Chemical Reactions and Derivatization
- These compounds have been used in various chemical reactions, demonstrating their versatility in synthetic chemistry. For instance, Zigterman et al. (2007) explored the rhodium-catalyzed conjugate addition reactions of 4-oxobutenamides, showing high regio- and enantioselectivity, which is crucial for creating specific molecular configurations (Zigterman et al., 2007).
Potential Biological Interactions
- The potential interactions of N-(4-fluorophenyl)-3-oxobutanamide derivatives with biological systems have been investigated, although specific pharmacological activities remain to be fully explored. For example, Razzaghi-Asl et al. (2017) assessed the toxicity of several 3-oxobutanamide derivatives, providing insights into their interactions with human lymphocytes and isolated mitochondria (Razzaghi-Asl et al., 2017).
Potential in Drug Development
- Compounds structurally related to N-(4-fluorophenyl)-3-oxobutanamide have been investigated for their potential in drug development. Schroeder et al. (2009) discovered a related compound, BMS-777607, which is a selective and orally efficacious inhibitor of the Met kinase superfamily, indicating potential therapeutic applications (Schroeder et al., 2009).
Role in Analytical Chemistry
- These compounds also play a role in analytical chemistry. For instance, Zimmerman et al. (2002) discussed the analysis and detection of flufenacet, a compound containing the N-(4-fluorophenyl) moiety, highlighting the importance of these compounds in environmental monitoring and analysis (Zimmerman et al., 2002).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their function and leading to changes at the cellular level .
Mode of Action
This can result in alterations in cellular processes, potentially leading to the observed effects of the compound .
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that the compound may influence a variety of cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .
特性
IUPAC Name |
N-(4-fluorophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMZJHAOYYUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363093 | |
| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2713-85-1 | |
| Record name | N-(4-fluorophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(4-fluorophenyl)-3-oxobutanamide in the synthesis of dihydropyrimidines?
A: N-(4-fluorophenyl)-3-oxobutanamide is a crucial intermediate in the synthesis of novel dihydropyrimidines using the Biginelli reaction []. This reaction, a one-pot multicomponent condensation, involves reacting N-(4-fluorophenyl)-3-oxobutanamide with urea or thiourea and an aryl or heteroaryl aldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) []. This process results in the formation of diverse dihydropyrimidine derivatives, which are being investigated for various biological activities, including potential anticancer and antimicrobial properties.
Q2: How is N-(4-fluorophenyl)-3-oxobutanamide synthesized?
A: N-(4-fluorophenyl)-3-oxobutanamide is synthesized by reacting ethyl acetoacetate and 4-fluoroaniline under neat conditions []. This reaction yields N-(4-fluorophenyl)-3-oxobutanamide with a yield of 61% [].
Q3: What analytical techniques were used to characterize the synthesized N-(4-fluorophenyl)-3-oxobutanamide and the final dihydropyrimidine products?
A: The synthesized N-(4-fluorophenyl)-3-oxobutanamide, along with the final dihydropyrimidine products, were characterized using various analytical techniques. These included thin-layer chromatography (TLC) for monitoring the reaction progress and confirming product purity. The melting point (M.P) provided information about the thermal properties of the synthesized compounds. Spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) were employed to elucidate the structure and confirm the identity of the synthesized compounds [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)
![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)
![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)



![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)





![2-[3-(4-Iodoanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B1301459.png)
